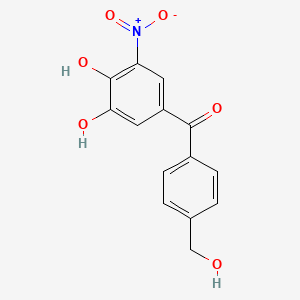
RS2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RS2, also known as Resistant Starch Type 2, is a form of starch that resists digestion in the small intestine and ferments in the large intestine. This compound is found naturally in foods such as raw potatoes, green bananas, and some legumes. Resistant Starch Type 2 has gained significant attention due to its potential health benefits, including improved glycemic control, enhanced gut health, and reduced risk of certain diseases.
准备方法
Synthetic Routes and Reaction Conditions
Resistant Starch Type 2 can be prepared through various methods, including physical, enzymatic, and chemical modifications. One common method involves the retrogradation of gelatinized starch, where the starch is heated and then cooled to form a crystalline structure that resists digestion. Another method involves the use of enzymes such as amylases to selectively hydrolyze the starch, leaving behind the resistant fraction.
Industrial Production Methods
In industrial settings, Resistant Starch Type 2 is often produced by treating high-amylose starch with heat and moisture, followed by a cooling process to promote retrogradation. This process can be optimized to produce starch with a high content of Resistant Starch Type 2, which is then used as a functional ingredient in various food products.
化学反应分析
Types of Reactions
Resistant Starch Type 2 undergoes several types of chemical reactions, including:
Oxidation: Resistant Starch Type 2 can be oxidized to form various derivatives, which may have different functional properties.
Reduction: Reduction reactions can modify the structure of Resistant Starch Type 2, potentially altering its resistance to digestion.
Substitution: Chemical substitution reactions can introduce new functional groups into the starch molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to modify Resistant Starch Type 2.
Substitution: Reagents such as acetic anhydride or succinic anhydride are used in substitution reactions to introduce acetyl or succinyl groups into the starch molecule.
Major Products Formed
Oxidation: Oxidized starches with altered functional properties.
Reduction: Reduced starches with modified resistance to digestion.
Substitution: Substituted starches with enhanced properties such as increased solubility or improved film-forming abilities.
科学研究应用
Resistant Starch Type 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of various chemical modifications on starch properties.
Biology: Investigated for its role in modulating gut microbiota and improving gut health.
Medicine: Studied for its potential to improve glycemic control, reduce the risk of colon cancer, and enhance overall metabolic health.
Industry: Used as a functional ingredient in food products to improve texture, shelf life, and nutritional value.
作用机制
The mechanism of action of Resistant Starch Type 2 involves its resistance to digestion in the small intestine, allowing it to reach the large intestine where it is fermented by gut bacteria. This fermentation process produces short-chain fatty acids, such as butyrate, which have various beneficial effects on gut health and metabolism. The molecular targets and pathways involved include the modulation of gut microbiota composition and the production of metabolites that influence host physiology.
相似化合物的比较
Resistant Starch Type 2 can be compared with other types of resistant starch, such as:
Resistant Starch Type 1: Found in whole grains and seeds, physically inaccessible to digestive enzymes.
Resistant Starch Type 3:
Resistant Starch Type 4: Chemically modified starches with enhanced resistance to digestion.
Resistant Starch Type 2 is unique in its natural occurrence and specific health benefits, particularly its ability to improve glycemic control and gut health. Its distinct crystalline structure and resistance to digestion set it apart from other types of resistant starch.
属性
CAS 编号 |
1643958-89-7 |
|---|---|
分子式 |
C15H9ClN2O2S3 |
分子量 |
380.87 |
IUPAC 名称 |
N-(6-Chlorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18) |
InChI 键 |
MZAVPBQCWWIYEQ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=CC=C2S1)(NC3=NC4=CC=C(Cl)C=C4S3)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
RS2; R-S-2; R S 2; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


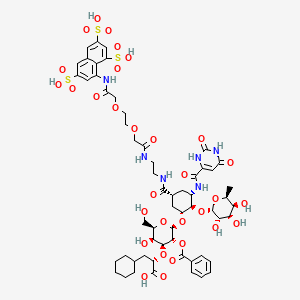
![5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B610498.png)
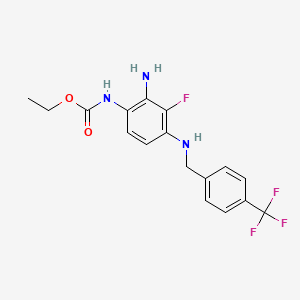

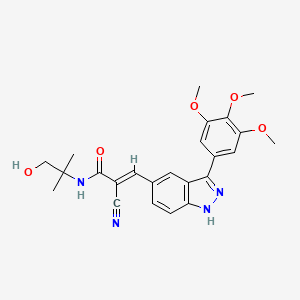
![1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride](/img/structure/B610506.png)
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
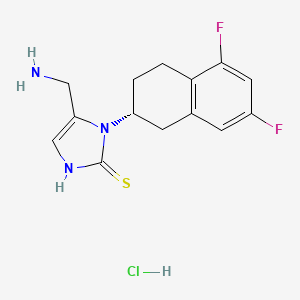
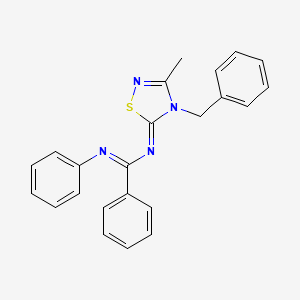
![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)
